

A Comparative Analysis of p38 α MAPK Inhibitors: AMG-548 and SCIO-469

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Compound of Interest

Compound Name: AMG-548 (hydrochloride)

Cat. No.: B15073895

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent research compounds, AMG-548 and SCIO-469, both targeting the p38 α mitogen-activated protein kinase (MAPK). The information presented is curated from publicly available data to assist researchers in understanding the biochemical and cellular activities of these inhibitors.

Introduction

The p38 α MAPK is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress. Its role in mediating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β) has made it a significant target for the development of anti-inflammatory therapeutics. AMG-548 and SCIO-469 are potent and selective inhibitors of p38 α , and this guide offers a side-by-side comparison of their reported activities.

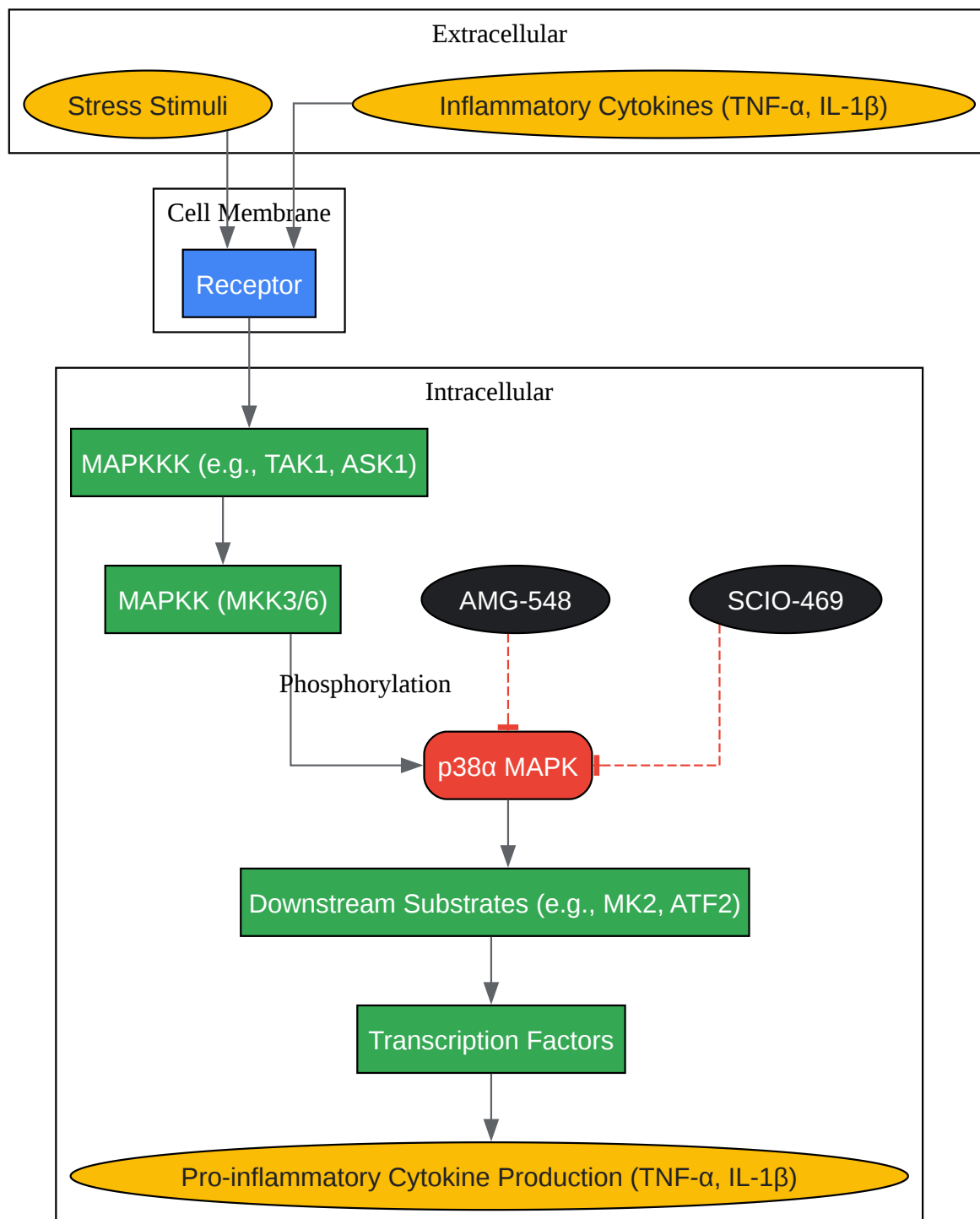
Data Presentation: Biochemical and Cellular Potency

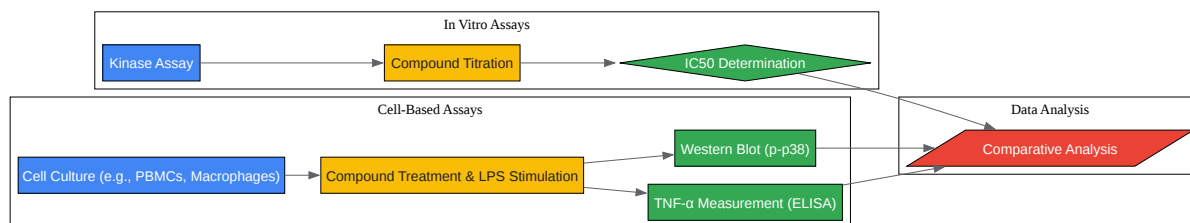
The following table summarizes the key quantitative data for AMG-548 and SCIO-469, focusing on their inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC₅₀) against p38 isoforms and in cellular assays.

Parameter	AMG-548	SCIO-469 (Talmapimod)	Reference
Target	p38α MAPK	p38α MAPK	
Ki (p38α)	0.5 nM	Not explicitly stated as Ki	[1]
IC50 (p38α)	Not explicitly stated as IC50	9 nM	[2][3]
Selectivity (Ki)			
p38β	3.6 nM	~10-fold less potent vs p38α	[1][2]
p38γ	2600 nM	>2000-fold selective vs other kinases	[1][2]
p38δ	4100 nM	>2000-fold selective vs other kinases	[1][2]
Cellular Activity			
LPS-induced TNFα (human whole blood)	IC50 = 3 nM	Inhibits LPS-induced TNF-α	[1][2]
LPS-induced IL-1β (human whole blood)	IC50 = 7 nM	Not explicitly stated	[1]
TNFα-induced IL-8 (human whole blood)	IC50 = 0.7 nM	Not explicitly stated	[1]
IL-1β-induced IL-6 (human whole blood)	IC50 = 1.3 nM	Not explicitly stated	[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.





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